molecular formula C3H7NO2 B579270 L-Alanine-N,N,O-D3 CAS No. 19470-97-4

L-Alanine-N,N,O-D3

Cat. No.: B579270
CAS No.: 19470-97-4
M. Wt: 92.112
InChI Key: QNAYBMKLOCPYGJ-QTTZAROQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Alanine-N,N,O-D3: is a deuterated form of L-alanine, an amino acid that plays a crucial role in various biological processes. The deuterium atoms replace the hydrogen atoms in the amino group, carboxyl group, and the side chain, making it useful in various scientific studies, particularly in nuclear magnetic resonance (NMR) spectroscopy and metabolic research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of L-Alanine-N,N,O-D3 typically involves the incorporation of deuterium atoms into the L-alanine molecule. One common method is the catalytic exchange of hydrogen with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated reagents. The reaction conditions often include elevated temperatures and the use of catalysts like palladium on carbon (Pd/C) to facilitate the exchange process .

Industrial Production Methods: Industrial production of this compound can be achieved through microbial fermentation using genetically engineered microorganisms. These microorganisms are designed to incorporate deuterium into the amino acid during biosynthesis. The fermentation process is optimized to achieve high yields and purity of the deuterated compound .

Chemical Reactions Analysis

Types of Reactions: L-Alanine-N,N,O-D3 undergoes various chemical reactions similar to its non-deuterated counterpart. These include:

    Oxidation: this compound can be oxidized to form pyruvate in the presence of oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: The compound can be reduced to form alaninol using reducing agents like sodium borohydride (NaBH4).

    Substitution: this compound can participate in substitution reactions where the amino group is replaced by other functional groups using reagents like nitrous acid (HNO2).

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Pyruvate

    Reduction: Alaninol

    Substitution: Various substituted alanine derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: L-Alanine-N,N,O-D3 is extensively used in NMR spectroscopy due to its deuterium atoms, which provide better resolution and sensitivity in NMR studies. It helps in elucidating the structure and dynamics of proteins and other biomolecules.

Biology: In biological research, this compound is used as a tracer in metabolic studies to understand the pathways and mechanisms of amino acid metabolism. It helps in studying the kinetics of enzyme-catalyzed reactions and the flux of metabolic intermediates.

Medicine: this compound is used in medical research to study the metabolism of amino acids in various diseases, including metabolic disorders and cancer. It helps in understanding the alterations in amino acid metabolism in pathological conditions.

Industry: In the industrial sector, this compound is used in the production of deuterated drugs and pharmaceuticals. It is also used in the synthesis of deuterated polymers and materials for various applications .

Mechanism of Action

The mechanism of action of L-Alanine-N,N,O-D3 involves its incorporation into metabolic pathways where it acts as a substrate for various enzymes. The deuterium atoms in the compound provide unique insights into the reaction mechanisms and kinetics of enzyme-catalyzed processes. The molecular targets include enzymes involved in amino acid metabolism, such as alanine transaminase and alanine dehydrogenase. The pathways involved include the glucose-alanine cycle and the tricarboxylic acid cycle .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of deuterium atoms, which make it particularly useful in NMR spectroscopy and metabolic studies. The deuterium atoms provide enhanced resolution and sensitivity in NMR studies and allow for the tracing of metabolic pathways with greater accuracy.

Properties

IUPAC Name

deuterio (2S)-2-(dideuterioamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m0/s1/i/hD3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNAYBMKLOCPYGJ-QTTZAROQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]N([2H])[C@@H](C)C(=O)O[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

92.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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